molecular formula C12H10Br2N2 B183518 4,4'-Dibromobiphenyl-2,2'-diamine CAS No. 136630-36-9

4,4'-Dibromobiphenyl-2,2'-diamine

Cat. No. B183518
M. Wt: 342.03 g/mol
InChI Key: KZDMFBDNQPKWNM-UHFFFAOYSA-N
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Description

4,4’-Dibromobiphenyl-2,2’-diamine is a chemical compound with the molecular formula C12H10Br2N2 . It is a useful intermediate for the formation of fused heterocyclic rings such as carbazoles, dibenzosiloles, and dibenzoselenophenes .


Molecular Structure Analysis

The molecular structure of 4,4’-Dibromobiphenyl-2,2’-diamine consists of two benzene rings connected by a single bond, with bromine and amine groups attached at the 4,4’ and 2,2’ positions respectively . The exact 3D structure is not available in the search results.


Chemical Reactions Analysis

4,4’-Dibromobiphenyl-2,2’-diamine is a product of the reduction of 4,4’-Dibromo-2,2’-dinitrobiphenyl . It can be used as an intermediate in the formation of fused heterocyclic rings .


Physical And Chemical Properties Analysis

4,4’-Dibromobiphenyl-2,2’-diamine is a solid with a melting point of 192-194°C and a predicted boiling point of 436.5±40.0°C . It has a predicted density of 1.784±0.06 g/cm3 and a predicted pKa of 2.79±0.10 .

Scientific Research Applications

Application 1: Synthesis of Oxadiamine N, N, N′, N′-Tetraaryl Derivatives

  • Summary of the Application : This compound is used in the synthesis of oxadiamine N, N, N′, N′-tetraaryl derivatives. These derivatives are then used in the formation of bismacrocyclic compounds .
  • Methods of Application : The Pd-catalyzed tetraarylation of diamines and oxadiamines with 2,7-dibromonaphthalenes and 4,4′-dibromobiphenyl was studied. These reactions gave the corresponding N,N,N ′, N ′-tetra (bromoaryl) derivatives in the yields up to 50% .
  • Results or Outcomes : The product yields strongly depend on the structure of the starting diamines. The synthesized compounds were involved in the Pd-catalyzed amination with 2 equiv. of oxadiamines to give bismacrocyclic compounds .

Application 2: Impedance Sensing Platform

  • Summary of the Application : 4,4’-Dibromobiphenyl is used in the fabrication of an impedance sensing platform based on a molecularly imprinted polymerized ionic liquid film/gold nanoparticle-modified glassy carbon electrode .
  • Methods of Application : 1-Vinyl-3-butyl-imidazolium hexafluorophosphate (VBimPF 6) was used as a functional monomer to fabricate an imprinted film onto a glassy carbon electrode modified with gold nanoparticle under the conditions applying 4,4′-dibromobiphenyl (DiBB) as a template .
  • Results or Outcomes : The imprinted film exhibited high selectivity and sensitivity in the determination of DiBB. Under optimized conditions, the charge transfer resistance attributed to the interaction of DiBB with the electrode was found linearly related to the logarithm of DiBB concentration in the range from 0.005 to 10.0 μM. The estimated detection limit is 0.001 μM (S/ N =\u20093) .

Application 3: Fire Retardants and Plasticizers

  • Summary of the Application : 4,4’-Dibromobiphenyl-2,2’-diamine is commonly used as fire retardants and plasticizers . Fire retardants are materials that inhibit or resist the spread of fire. Plasticizers are substances added to materials to increase their plasticity or decrease their viscosity.
  • Methods of Application : The specific methods of application can vary widely depending on the specific use case. Generally, the compound would be mixed with the material during the manufacturing process to impart the desired properties .
  • Results or Outcomes : The addition of 4,4’-Dibromobiphenyl-2,2’-diamine can significantly enhance the fire resistance and plasticity of the material .

Application 4: Gas Chromatography and Liquid Chromatography Analysis

  • Summary of the Application : 4,4’-Dibromobiphenyl-2,2’-diamine is used in gas chromatography and liquid chromatography analysis . These are analytical techniques used to separate, identify, and quantify components in a mixture.
  • Methods of Application : In gas and liquid chromatography, the compound would be used as a standard or reference compound. It would be introduced into the chromatography system, and its behavior compared to the behavior of the compounds being analyzed .
  • Results or Outcomes : The use of 4,4’-Dibromobiphenyl-2,2’-diamine can help to accurately identify and quantify the components of a mixture .

Application 5: Synthesis of Bismacrocyclic Compounds

  • Summary of the Application : This compound is used in the synthesis of bismacrocyclic compounds . These compounds have potential applications in various fields such as medicine and materials science.
  • Methods of Application : The Pd-catalyzed tetraarylation of diamines and oxadiamines with 2,7-dibromonaphthalenes and 4,4′-dibromobiphenyl was studied. These reactions gave the corresponding N,N,N ′, N ′-tetra (bromoaryl) derivatives in the yields up to 50% .
  • Results or Outcomes : The product yields strongly depend on the structure of the starting diamines. The synthesized compounds were involved in the Pd-catalyzed amination with 2 equiv. of oxadiamines to give bismacrocyclic compounds .

Application 6: Chemical Reference Standard

  • Summary of the Application : 4,4’-Dibromobiphenyl-2,2’-diamine is often used as a chemical reference standard in analytical chemistry . It can be used to calibrate instruments or to verify the accuracy of a specific analytical method.
  • Methods of Application : The compound would be prepared in a known concentration and then analyzed using the instrument or method being calibrated or verified .
  • Results or Outcomes : The use of 4,4’-Dibromobiphenyl-2,2’-diamine as a reference standard can help to ensure the accuracy and reliability of analytical results .

Safety And Hazards

4,4’-Dibromobiphenyl-2,2’-diamine is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(2-amino-4-bromophenyl)-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDMFBDNQPKWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459259
Record name 2,2'-diamino-4,4'-dibromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromobiphenyl-2,2'-diamine

CAS RN

136630-36-9
Record name 2,2'-diamino-4,4'-dibromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136630-36-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4,4′-dibromo-2,2′-dinitrobiphenyl (6.1 g, 15.17 mmol) was stirred in HCl 30 ml/EtOH 75 ml, Sn powder (7.2 g, 60.68 mmol) was added thereto, and then the reaction mixture was refluxed for 24 hours. Next, the reaction mixture was cooled to room temperature, neutralized with 10% NaOH solution, and then recrystallized in ethanol to obtain 4,4′-dibromo-2,2′-diaminobiphenyl (3.5 g, 67%). MS [M+H] 341.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
Sn
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 15 (11.0 g, 27.4 mmol) in 135 mL of absolute ethanol was added 32% w/w aqueous HCl (78.0 mL). Tin powder (13.0 g, 108.5 mmol) was then added in portions over 10 min, and the reaction mixture was heated to reflux at 100° C. for 2 h. After cooling, the mixture was poured into ice water (400 mL) and then made alkaline with 20% w/w aqueous NaOH solution until the pH was 9.0. The product was next extracted with diethyl ether and the organic layer was washed with brine, dried over anhydrous Na2SO4, filtered, and then evaporated to dryness to give pure product as light-brown crystals that could be used without further purification (8.6 g, 92%). 1H NMR (CDCl3): δ 6.92 (6H, s), 3.78 (4H, br s, NH2) ppm; 13C NMR (CDCl3): δ 118.2, 121.9, 122.1, 122.8, 132.4, 145.3 ppm; m.p. 118-119° C.
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
9
Citations
MA YONG - 2015 - repository.pknu.ac.kr
OLED는 신형평판디스플레이로써 낮은 전력소모, 자체발광, 고체상태의 구조, 높은 발광률, 넓은 시야각, 유연성 등 이점을 가지고 있어, 현재 활발한 연구가 진행되고있다. 근래, 유기전자를 …
Number of citations: 0 repository.pknu.ac.kr
X Xu, K Bai, J Ding, L Wang - Organic Electronics, 2018 - Elsevier
A deep-blue emitting poly(2′,3′,6′,7′-tetraoctyl-2,7-spirosilabifluorene), namely PSSiBF, has been newly developed for PLEDs. Unlike the previously-reported alkyl-functionalized …
Number of citations: 12 www.sciencedirect.com
DA Lee - 2015 - search.proquest.com
Siloles, or silacyclopentadienes, have unique electronic properties due to interaction between the butadiene π* orbital and the silylene σ* orbital. Consequently they have drawn interest …
Number of citations: 4 search.proquest.com
A R. Murad, A Iraqi, SB Aziz, S N. Abdullah… - Coatings, 2020 - mdpi.com
In this work, four donor–acceptor copolymers, PFDTBTDI-DMO, PFDTBTDI-8, PDBSDTBTDI-DMO, and PDBSDTBTDI-8, based on alternating 2,7-fluorene or 2,7-dibenzosilole flanked …
Number of citations: 6 www.mdpi.com
CW Keyworth, KL Chan, JG Labram… - Journal of Materials …, 2011 - pubs.rsc.org
An understanding of the structure–function relationships of conjugated polymers is an invaluable resource for the successful design of new materials for use in organic electronics. To …
Number of citations: 47 pubs.rsc.org
MA Jimenez - 2013 - search.proquest.com
Polycyclic aromatic hydrocarbons (PAHs) are a group of widely studied organic molecules due to their interesting electronic properties. Polyacene (1), has produced the most interest …
Number of citations: 2 search.proquest.com
MS Sarjadi - 2014 - etheses.whiterose.ac.uk
Plastic photovoltaic devices based on solution processed conjugated polymers have attracted much attention as potential candidates for the next generation of solar cells. Polymer solar …
Number of citations: 3 etheses.whiterose.ac.uk
N Rutland - 2017 - etheses.whiterose.ac.uk
Multiple factors affect the overall efficiency of polymer solar cells, many of which are influenced by the physical and chemical properties of the polymers themselves. Through varying the …
Number of citations: 2 etheses.whiterose.ac.uk
A Murad - 2017 - etheses.whiterose.ac.uk
Polymer solar cells (PSCs) have received substantial consideration as clean and renewable energy sources due to their advantages such as solution-processing, low cost, lightweight …
Number of citations: 2 etheses.whiterose.ac.uk

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